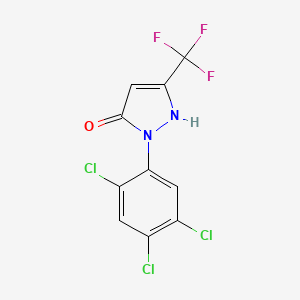
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is a chemical compound characterized by the presence of a pyrazolone ring substituted with trichlorophenyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of 2,4,5-trichlorophenylhydrazine with trifluoroacetic acid and an appropriate ketone. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as:
Purification: The crude product is purified using techniques like recrystallization or chromatography.
Quality Control: Analytical methods such as HPLC or NMR are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
- 2-(2,4,5-trichlorophenyl)-5-methyl-1H-pyrazol-3-one
Uniqueness
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to the presence of both trichlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H4Cl3F3N2O |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H4Cl3F3N2O/c11-4-1-6(13)7(2-5(4)12)18-9(19)3-8(17-18)10(14,15)16/h1-3,17H |
Clave InChI |
KUQWNFDDPPSEQH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)N2C(=O)C=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















